(2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate
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Overview
Description
(2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexyl ring, introduction of the isopropyl and methyl groups, and the construction of the oxathiolane ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a model compound for investigating metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups and stereochemistry make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate
Uniqueness
The uniqueness of (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H24O4S |
---|---|
Molecular Weight |
288.40 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-hydroxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12?,14?/m0/s1 |
InChI Key |
KXKDZLRTIFHOHW-DXTFBPMZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C2OC(CS2)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C |
Origin of Product |
United States |
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